molecular formula C₈¹³CH₈D₂Cl¹⁵NO₃ B1141243 (S)-Carisbamate-13C,15N,d2 CAS No. 1246817-83-3

(S)-Carisbamate-13C,15N,d2

Cat. No.: B1141243
CAS No.: 1246817-83-3
M. Wt: 219.63
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Description

(S)-Carisbamate-13C,15N,d2 is a labeled derivative of carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The labeling with carbon-13, nitrogen-15, and deuterium (d2) isotopes makes it a valuable tool in scientific research, allowing for detailed studies of its pharmacokinetics and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Carisbamate-13C,15N,d2 typically involves the incorporation of isotopically labeled precursors into the carisbamate structure. The process begins with the preparation of labeled starting materials, such as 13C-labeled carbon sources, 15N-labeled nitrogen sources, and deuterated reagents. These labeled precursors are then subjected to a series of chemical reactions, including condensation, cyclization, and functional group modifications, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-Carisbamate-13C,15N,d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using agents like sodium borohydride or lithium aluminum hydride, can convert this compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halides, amines; reactions often require catalysts or specific pH conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

(S)-Carisbamate-13C,15N,d2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.

    Biology: Helps in understanding the biological activity and interactions of carisbamate at the molecular level.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, such as epilepsy and neuropathic pain.

    Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of (S)-Carisbamate-13C,15N,d2 involves its interaction with specific molecular targets in the nervous system. It is believed to modulate the activity of neurotransmitter receptors and ion channels, thereby stabilizing neuronal activity and reducing the occurrence of seizures and neuropathic pain. The labeled isotopes allow researchers to track the compound’s distribution and metabolism in the body, providing insights into its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    Carisbamate: The parent compound, known for its anticonvulsant properties.

    Lacosamide: Another anticonvulsant with a similar mechanism of action.

    Topiramate: A widely used antiepileptic drug with different chemical structure but similar therapeutic effects.

Uniqueness

(S)-Carisbamate-13C,15N,d2 stands out due to its isotopic labeling, which enhances its utility in research. The labeled isotopes provide a means to study the compound’s behavior in vivo with greater precision, making it a valuable tool for pharmacokinetic and metabolic studies. This unique feature sets it apart from other similar compounds, offering distinct advantages in scientific investigations.

Properties

CAS No.

1246817-83-3

Molecular Formula

C₈¹³CH₈D₂Cl¹⁵NO₃

Molecular Weight

219.63

Synonyms

(1S)-1-(2-Chlorophenyl)-1,2-ethanediol 2-Carbamate-13C,15N,d2;  JNJ 10234094-13C,15N,d2;  RWJ 333369-13C,15N,d2;  YKP 509-13C,15N,d2; 

Origin of Product

United States

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